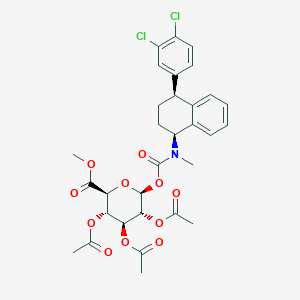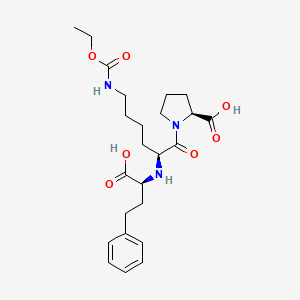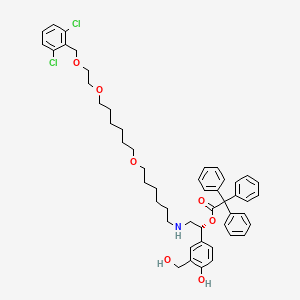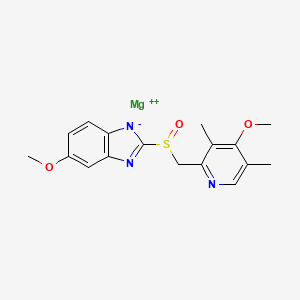
Sertraline Carbamoyl Glucuronide Methyl Ester Triacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sertraline Carbamoyl Glucuronide Methyl Ester Triacetate is a complex biochemical compound with the molecular formula C31H33Cl2NO11 and a molecular weight of 666.50 . This compound is primarily used in research, particularly in the fields of neurology and depression . It is a derivative of sertraline, a well-known antidepressant, and is used for various analytical and research purposes .
準備方法
The synthesis of Sertraline Carbamoyl Glucuronide Methyl Ester Triacetate involves multiple steps, starting from the base compound sertraline. The synthetic route typically includes the following steps:
Formation of Sertraline Carbamoyl Glucuronide: This involves the reaction of sertraline with glucuronic acid under specific conditions to form the carbamoyl glucuronide derivative.
Methyl Esterification: The carbamoyl glucuronide derivative is then reacted with methanol in the presence of a catalyst to form the methyl ester.
Triacetylation: Finally, the methyl ester is acetylated using acetic anhydride to form this compound.
化学反応の分析
Sertraline Carbamoyl Glucuronide Methyl Ester Triacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert it back to its parent compounds or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Sertraline Carbamoyl Glucuronide Methyl Ester Triacetate has several scientific research applications:
作用機序
The mechanism of action of Sertraline Carbamoyl Glucuronide Methyl Ester Triacetate is related to its parent compound, sertraline. It primarily acts by inhibiting the reuptake of serotonin in the brain, thereby increasing the levels of serotonin available for neurotransmission . This action helps alleviate symptoms of depression and anxiety. The molecular targets include serotonin transporters and various receptors involved in the serotonin pathway .
類似化合物との比較
Sertraline Carbamoyl Glucuronide Methyl Ester Triacetate can be compared with other similar compounds such as:
Sertraline: The parent compound, which is widely used as an antidepressant.
Sertraline Glucuronide: Another derivative used in metabolic studies.
Sertraline Methyl Ester: A simpler ester derivative used in various research applications.
特性
分子式 |
C31H33Cl2NO11 |
|---|---|
分子量 |
666.5 g/mol |
IUPAC名 |
methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[[(1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-methylcarbamoyl]oxyoxane-2-carboxylate |
InChI |
InChI=1S/C31H33Cl2NO11/c1-15(35)41-25-26(42-16(2)36)28(43-17(3)37)30(44-27(25)29(38)40-5)45-31(39)34(4)24-13-11-19(20-8-6-7-9-21(20)24)18-10-12-22(32)23(33)14-18/h6-10,12,14,19,24-28,30H,11,13H2,1-5H3/t19-,24-,25-,26-,27-,28+,30-/m0/s1 |
InChIキー |
POOYLQFYHIDOKK-LEJCSSLFSA-N |
異性体SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC(=O)N(C)[C@H]2CC[C@H](C3=CC=CC=C23)C4=CC(=C(C=C4)Cl)Cl)C(=O)OC)OC(=O)C |
正規SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)N(C)C2CCC(C3=CC=CC=C23)C4=CC(=C(C=C4)Cl)Cl)C(=O)OC)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-bromo-N-[2-(1-pyrrolidinyl)ethyl]-3-Pyridinesulfonamide](/img/structure/B13852116.png)
![methyl 2-amino-5-[5-(aminomethyl)-1H-indol-2-yl]-1,3-thiazole-4-carboxylate](/img/structure/B13852118.png)


![tert-butyl N-[2-[1-(6-carbamoyl-7-methylthieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl]ethyl]carbamate](/img/structure/B13852138.png)




![[4-(4-Ethylpiperazin-1-yl)-6-methylpyrimidin-2-yl]hydrazine](/img/structure/B13852162.png)
![(Acetato-kO)[[2,2'-[1,2-cyclohexanediylbis[(nitrilo-kN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kO]](2-)]-, [SP-5-13-(1R-trans)]-cobalt](/img/structure/B13852169.png)
![4-amino-N-[1-(4-chlorophenyl)ethyl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B13852192.png)


